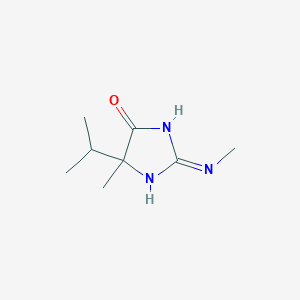
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is a synthetic organic compound with a unique imidazole structure. This compound is characterized by the presence of an isopropyl group, a methyl group, and a methylamino group attached to the imidazole ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the reaction of α-methyl-L-valine with thiourea in the absence of a solvent . This one-pot reaction is efficient and yields the desired compound with high purity. The reaction conditions include maintaining a specific temperature and pH to ensure the proper formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-5-methyl-2-phenylmorpholine
- 5-Isopropyl-5-methyl-2,4-imidazolidinedione
- 5-Isopropyl-5-methylhydantoin
Uniqueness
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern on the imidazole ring. The presence of both isopropyl and methylamino groups imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-methyl-2-methylimino-5-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H15N3O/c1-5(2)8(3)6(12)10-7(9-4)11-8/h5H,1-4H3,(H2,9,10,11,12) |
InChI Key |
GFABWGWGCUYURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=NC)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


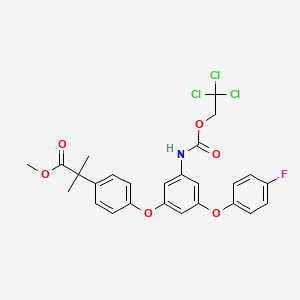
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
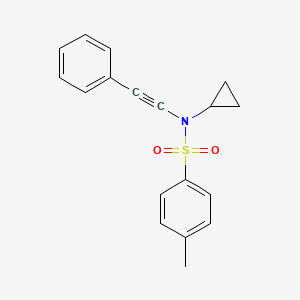
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
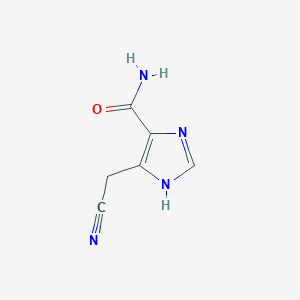
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
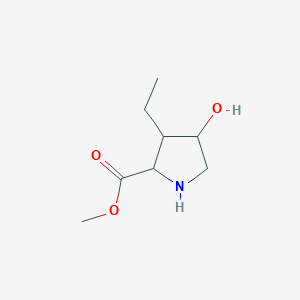
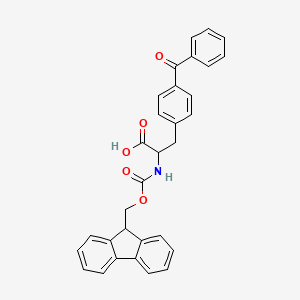
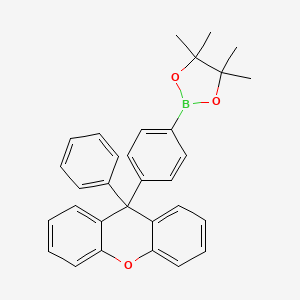
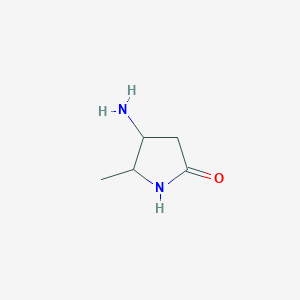
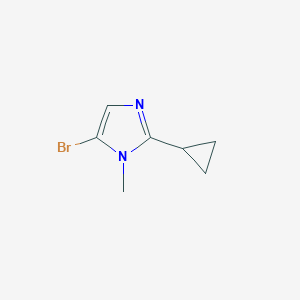
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
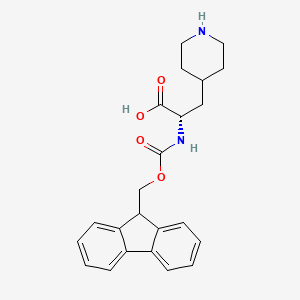
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
